molecular formula C18H11NO4S2 B11021270 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B11021270
M. Wt: 369.4 g/mol
InChI Key: XPOOSKFJNHDSCC-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of thiazole, chromenone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and chromenone intermediates, followed by their coupling with thiophene-2-carboxylate under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and chromenone moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate apart from similar compounds is its unique combination of functional groups, which can result in distinct chemical and biological properties

Properties

Molecular Formula

C18H11NO4S2

Molecular Weight

369.4 g/mol

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C18H11NO4S2/c1-10-19-14(9-25-10)13-7-11-4-5-12(8-15(11)23-17(13)20)22-18(21)16-3-2-6-24-16/h2-9H,1H3

InChI Key

XPOOSKFJNHDSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O

Origin of Product

United States

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